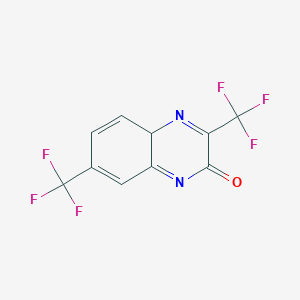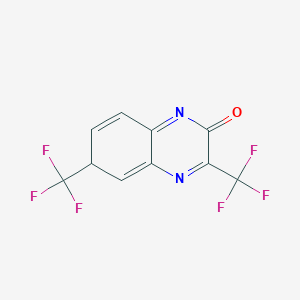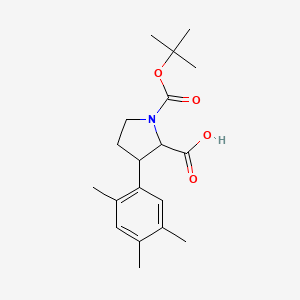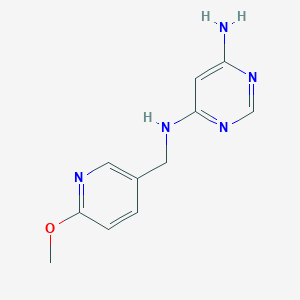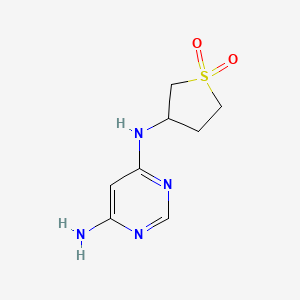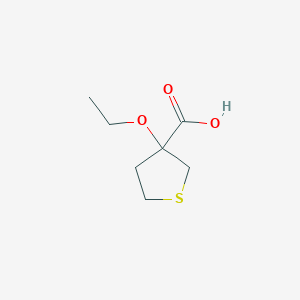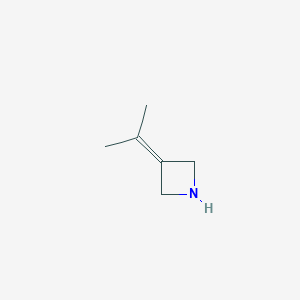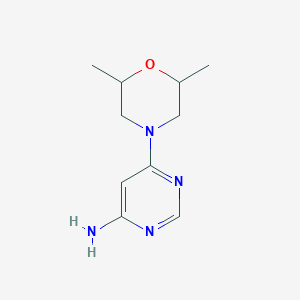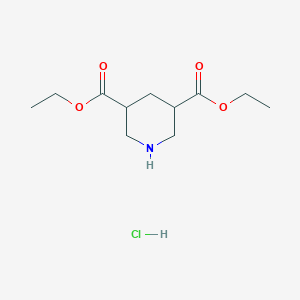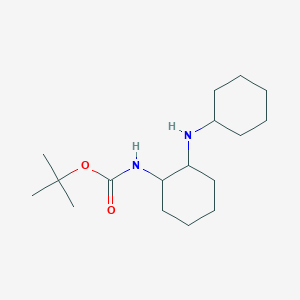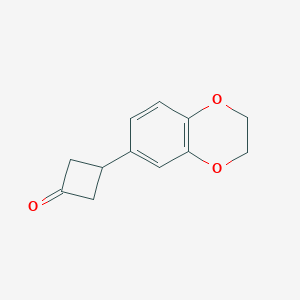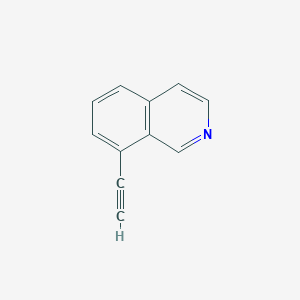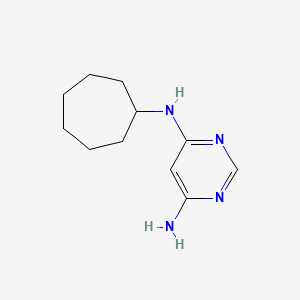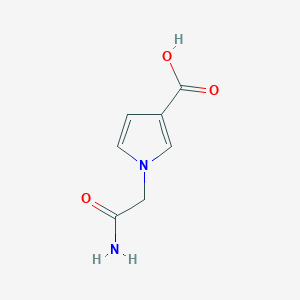
1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods such as NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions .Scientific Research Applications
Asymmetric Synthesis
The asymmetric total synthesis of complex molecules, such as (+)-Ryanodol and (+)-Ryanodine, utilizes 1H-pyrrole derivatives for constructing stereogenic centers. This approach demonstrates the role of pyrrole derivatives in synthesizing biologically active compounds with precise stereochemical control (Masuda, Koshimizu, Nagatomo, & Inoue, 2016).
Catalytic Applications
Novel nano organo solid acids with urea moiety have been synthesized and characterized for their catalytic applications. These catalysts are used in the synthesis of various organic compounds, highlighting the versatility of 1H-pyrrole derivatives in facilitating chemical reactions under mild and green conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Synthesis of Bioactive Compounds
1H-pyrrole derivatives serve as intermediates in the synthesis of bioactive compounds. For example, the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity involves pyrrole compounds as N-acylating agents, demonstrating their utility in pharmaceutical chemistry (Bijev, Prodanova, & Nankov, 2003).
Molecular Diversity and Functionalization
The three-component reaction involving α-amino acids and N-substituted maleimides generates functionalized pyrrolo[3,4-a]pyrrolizines and other heterocyclic compounds. This showcases the role of 1H-pyrrole derivatives in creating molecular diversity through multi-component reactions (Chen, Sun, Xie, & Yan, 2016).
Continuous Flow Synthesis
The development of a one-step continuous flow synthesis method for pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates highlights the innovation in synthetic methodologies using pyrrole derivatives. This method emphasizes the efficiency and environmental benefits of modern synthetic approaches (Herath & Cosford, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-amino-2-oxoethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6(10)4-9-2-1-5(3-9)7(11)12/h1-3H,4H2,(H2,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQHRGGHHZBYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



